molecular formula C15H13N3O3S B4407061 N-[(3-pyridinylamino)carbonothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[(3-pyridinylamino)carbonothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B4407061
M. Wt: 315.3 g/mol
InChI Key: VWCHKCWTBKISBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-pyridinylamino)carbonothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as PBIT, is a small molecule that has been recently studied for its potential therapeutic applications. It belongs to the class of carbonothioyl compounds and has a unique chemical structure that makes it an attractive candidate for drug development.

Mechanism of Action

The exact mechanism of action of N-[(3-pyridinylamino)carbonothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways involved in disease progression. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anti-tumor properties, and this compound is believed to act through this mechanism. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This activity may contribute to its neuroprotective effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. This compound has also been shown to inhibit cell proliferation and migration in cancer cells. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and inflammation. Moreover, this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-[(3-pyridinylamino)carbonothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for lab experiments, including its small size, ease of synthesis, and availability. However, this compound is a relatively new compound, and its biological activity and toxicity profile are not fully understood. Moreover, this compound has limited solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[(3-pyridinylamino)carbonothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of research is the development of this compound-based drugs for cancer and neurodegenerative diseases. Another area of research is the elucidation of the exact mechanism of action of this compound and its potential targets. Moreover, the development of more efficient synthesis methods for this compound and its analogs may facilitate its use in various applications.

Scientific Research Applications

N-[(3-pyridinylamino)carbonothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. It has been shown to have anti-tumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound has also been studied for its neuroprotective effects in Parkinson's disease and Alzheimer's disease. Moreover, this compound has been shown to have antimicrobial properties against various bacterial and fungal strains.

properties

IUPAC Name

N-(pyridin-3-ylcarbamothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c19-14(18-15(22)17-11-2-1-5-16-9-11)10-3-4-12-13(8-10)21-7-6-20-12/h1-5,8-9H,6-7H2,(H2,17,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCHKCWTBKISBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC(=S)NC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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